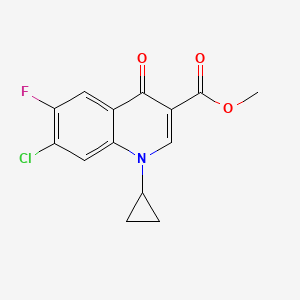

7-氯-1-环丙基-6-氟-1,4-二氢-4-氧代喹啉-3-羧酸甲酯

描述

3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, Methyl ester is a chemical compound known for its significant role in the synthesis of various pharmaceutical agents. This compound is also referred to as fluoroquinolonic acid and is an intermediate in the production of ciprofloxacin hydrochloride, a widely used antibacterial drug .

科学研究应用

3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, Methyl ester has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.

Medicine: It serves as an intermediate in the production of ciprofloxacin hydrochloride, a key antibacterial drug used to treat various infections.

Industry: The compound is utilized in the development of new materials and chemical processes.

作用机制

Target of Action

The compound, also known as 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid or fluoroquinolonic acid , is an intermediate in the synthesis of ciprofloxacin hydrochloride , a fluorinated quinolone antibacterial drug. The primary targets of this compound are likely to be bacterial enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV .

Mode of Action

As an intermediate in the synthesis of ciprofloxacin, this compound likely shares a similar mode of action. Ciprofloxacin acts by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV, which are necessary for bacterial DNA replication, transcription, repair, and recombination .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV leads to the disruption of several biochemical pathways. The most significant is the inhibition of DNA replication, leading to the cessation of bacterial growth and cell death .

Pharmacokinetics

Ciprofloxacin is rapidly absorbed after oral administration, with peak serum concentrations achieved within 1-2 hours. It is widely distributed throughout the body and is eliminated primarily through renal excretion .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and cell death. By inhibiting the enzymes necessary for DNA replication, the compound prevents the bacteria from reproducing and repairing damage, leading to cell death .

Action Environment

The efficacy and stability of this compound are likely to be influenced by various environmental factors. For instance, the presence of divalent cations such as magnesium and calcium can interfere with the activity of fluoroquinolones. Additionally, the compound’s stability and activity may be affected by pH and temperature .

生化分析

Biochemical Properties

3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, Methyl ester plays a crucial role in biochemical reactions by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair in bacteria. By binding to these enzymes, the compound prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial cell division and growth . The interactions between 3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, Methyl ester and these enzymes are highly specific, making it an effective antibacterial agent.

Cellular Effects

The effects of 3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, Methyl ester on various types of cells and cellular processes are profound. In bacterial cells, the compound disrupts DNA replication and transcription, leading to cell death. It also affects cell signaling pathways by interfering with the normal functioning of DNA gyrase and topoisomerase IV. This disruption can lead to changes in gene expression and cellular metabolism, ultimately resulting in the inhibition of bacterial growth .

Molecular Mechanism

At the molecular level, 3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, Methyl ester exerts its effects by binding to the active sites of DNA gyrase and topoisomerase IV. This binding inhibits the catalytic activity of these enzymes, preventing the supercoiling and relaxation of bacterial DNA. The compound also induces the formation of stable complexes between the enzymes and DNA, leading to the generation of double-strand breaks in the bacterial chromosome . These breaks are lethal to bacteria, resulting in cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, Methyl ester change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that the compound can have lasting effects on bacterial cells, leading to the development of resistance in some bacterial strains . This resistance is often due to mutations in the genes encoding DNA gyrase and topoisomerase IV.

Dosage Effects in Animal Models

The effects of 3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, Methyl ester vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity. At high doses, it can cause adverse effects such as gastrointestinal disturbances, liver toxicity, and damage to cartilage in young animals . These toxic effects are dose-dependent and highlight the importance of careful dosage management in clinical settings.

Metabolic Pathways

3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, Methyl ester is metabolized in the liver by cytochrome P450 enzymes. The primary metabolic pathway involves the oxidation of the cyclopropyl group, leading to the formation of inactive metabolites that are excreted in the urine . The compound can also undergo conjugation reactions, such as glucuronidation, which enhance its solubility and facilitate its excretion from the body.

Transport and Distribution

Within cells and tissues, 3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, Methyl ester is transported and distributed by various transporters and binding proteins. The compound can cross cell membranes via passive diffusion and active transport mechanisms. Once inside the cell, it accumulates in the cytoplasm and can be transported to the nucleus, where it exerts its antibacterial effects . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.

Subcellular Localization

The subcellular localization of 3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, Methyl ester is primarily in the cytoplasm and nucleus of bacterial cells. The compound does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles. Its ability to bind to DNA gyrase and topoisomerase IV ensures that it localizes to the sites of DNA replication and transcription, where it can effectively inhibit bacterial growth .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, Methyl ester typically involves the reaction of ethyl 2,4-dichloro-5-fluorobenzoylacetate with cyclopropylamine under specific conditions. This reaction forms the intermediate compound, which is then subjected to further chemical processes to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction. The final product is then purified through crystallization or other separation techniques to obtain the desired compound in its pure form .

化学反应分析

Types of Reactions

3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, Methyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different quinoline derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in the synthesis of pharmaceutical agents and other organic compounds .

相似化合物的比较

Similar Compounds

Ciprofloxacin: A widely used antibacterial drug that shares a similar quinoline structure.

Norfloxacin: Another fluoroquinolone antibiotic with comparable properties.

Levofloxacin: A fluoroquinolone with a broader spectrum of activity.

Uniqueness

3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, Methyl ester is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable intermediate in the synthesis of various pharmaceutical agents .

生物活性

3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, methyl ester is a derivative of quinolone compounds, primarily recognized for its antibacterial properties. This compound, also known as fluoroquinolonic acid, serves as an intermediate in the synthesis of ciprofloxacin and other fluoroquinolone antibiotics. Its structure includes key functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 104599-90-8 |

| Molecular Formula | C₁₄H₁₁ClFNO₃ |

| Molecular Weight | 295.693 g/mol |

| Density | 1.51 g/cm³ |

| Boiling Point | 441.2 °C |

| Melting Point | Not Available |

Biological Activity

The biological activity of 3-quinolinecarboxylic acid derivatives has been extensively studied, particularly in the context of their antibacterial efficacy. The following sections detail key findings from various studies.

Antibacterial Properties

- Mechanism of Action : The compound exhibits its antibacterial effects through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and repair. This mechanism is common among fluoroquinolone antibiotics, which disrupt bacterial cell division and lead to cell death.

- Comparative Efficacy : Research indicates that modifications in the chemical structure significantly influence the antibacterial potency of these compounds. For instance, the presence of a cyclopropyl moiety at the N1 position enhances efficacy against certain bacterial strains compared to other substituents like ethyl groups .

- Broad Spectrum Activity : Studies have shown that derivatives of this compound can exhibit activity against a wide range of Gram-positive and Gram-negative bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and various Pseudomonas species .

Case Studies

- In Vitro Studies : A series of experiments evaluated the in vitro antibacterial activity of various derivatives, including 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. Results demonstrated significant potency against E. coli and S. aureus strains with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics like ciprofloxacin .

- In Vivo Studies : Animal model studies have corroborated in vitro findings, showing that these compounds maintain their efficacy in living systems. For example, a study reported effective bacterial clearance in mice infected with pathogenic strains after treatment with these quinolone derivatives .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of 3-quinolinecarboxylic acid derivatives is crucial for assessing their therapeutic potential.

- Absorption and Distribution : The methyl ester form enhances lipophilicity, potentially improving absorption rates when administered orally. Studies indicate favorable bioavailability profiles for certain derivatives compared to their parent compounds .

- Toxicological Profile : Toxicity assessments reveal that while some derivatives exhibit low toxicity levels at therapeutic doses, careful monitoring is essential due to potential side effects associated with fluoroquinolone antibiotics, such as tendonitis and QT interval prolongation .

属性

IUPAC Name |

methyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClFNO3/c1-20-14(19)9-6-17(7-2-3-7)12-5-10(15)11(16)4-8(12)13(9)18/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBKBWFXIVMBFON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)Cl)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101135788 | |

| Record name | Methyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101135788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104599-90-8 | |

| Record name | Methyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104599-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101135788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。